molecular formula C9H18N2O2 B3251242 Tert-butyl pyrrolidin-1-ylcarbamate CAS No. 208245-82-3

Tert-butyl pyrrolidin-1-ylcarbamate

Cat. No.: B3251242
CAS No.: 208245-82-3
M. Wt: 186.25 g/mol
InChI Key: IUHRDCVRNBKBMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl pyrrolidin-1-ylcarbamate can be synthesized through a reaction between pyrrolidine and tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyrrolidine ring, which can influence the steric and electronic properties of the protected amine. This can lead to different reactivity and selectivity in synthetic applications compared to other carbamate protecting groups .

Properties

IUPAC Name

tert-butyl N-pyrrolidin-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHRDCVRNBKBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl pyrrolidin-1-ylcarbamate
Tert-butyl pyrrolidin-1-ylcarbamate
Tert-butyl pyrrolidin-1-ylcarbamate
Tert-butyl pyrrolidin-1-ylcarbamate
Reactant of Route 5
Tert-butyl pyrrolidin-1-ylcarbamate
Reactant of Route 6
Tert-butyl pyrrolidin-1-ylcarbamate

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